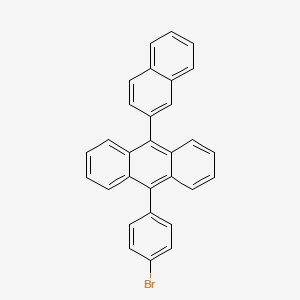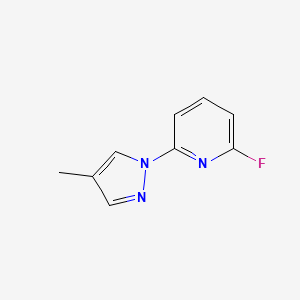 (3-Bromo-2-(oxolan-2-ylméthoxy)phényl)méthylamine CAS No. 1291714-64-1"
>
(3-Bromo-2-(oxolan-2-ylméthoxy)phényl)méthylamine CAS No. 1291714-64-1"
>
(3-Bromo-2-(oxolan-2-ylméthoxy)phényl)méthylamine
Vue d'ensemble
Description
{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C13H18BrNO2 This compound is characterized by the presence of a bromine atom, an oxolane ring, and a phenyl group attached to a methylamine moiety
Applications De Recherche Scientifique
{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the bromination of a phenyl derivative, followed by the introduction of an oxolane ring through a nucleophilic substitution reaction. The final step involves the attachment of the methylamine group via reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Mécanisme D'action
The mechanism of action of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and oxolane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methylamine group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
- {[3-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
- {[3-Iodo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
Uniqueness
{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The oxolane ring also adds to its distinct structural and functional characteristics.
Propriétés
IUPAC Name |
1-[3-bromo-2-(oxolan-2-ylmethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUGUUNNOHJYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)OCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)




